a-Helical Corticotropin Releasing Factor (12-41)

Beschreibung

BenchChem offers high-quality a-Helical Corticotropin Releasing Factor (12-41) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about a-Helical Corticotropin Releasing Factor (12-41) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

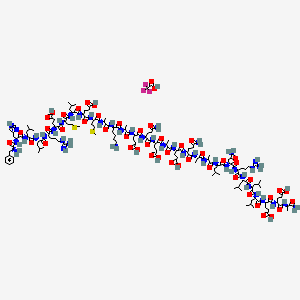

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C152H251N43O47S2.C2HF3O2/c1-72(2)60-102(145(237)195-110(69-113(157)198)150(242)177-90(34-29-57-165-152(161)162)134(226)189-106(64-76(9)10)146(238)193-107(65-77(11)12)147(239)192-105(63-75(7)8)144(236)183-98(42-51-119(209)210)138(230)180-93(37-46-114(199)200)129(221)167-79(15)121(158)213)187-126(218)81(17)168-122(214)80(16)169-130(222)91(35-44-111(155)196)178-136(228)95(39-48-116(203)204)174-125(217)84(20)171-131(223)94(38-47-115(201)202)181-135(227)92(36-45-112(156)197)179-137(229)96(40-49-117(205)206)175-124(216)83(19)170-128(220)88(32-26-27-55-153)173-123(215)82(18)172-132(224)100(53-58-243-21)185-140(232)99(43-52-120(211)212)184-143(235)103(61-73(3)4)190-141(233)101(54-59-244-22)186-139(231)97(41-50-118(207)208)182-133(225)89(33-28-56-164-151(159)160)176-142(234)104(62-74(5)6)191-148(240)108(66-78(13)14)194-149(241)109(68-86-70-163-71-166-86)188-127(219)87(154)67-85-30-24-23-25-31-85;3-2(4,5)1(6)7/h23-25,30-31,70-84,87-110H,26-29,32-69,153-154H2,1-22H3,(H2,155,196)(H2,156,197)(H2,157,198)(H2,158,213)(H,163,166)(H,167,221)(H,168,214)(H,169,222)(H,170,220)(H,171,223)(H,172,224)(H,173,215)(H,174,217)(H,175,216)(H,176,234)(H,177,242)(H,178,228)(H,179,229)(H,180,230)(H,181,227)(H,182,225)(H,183,236)(H,184,235)(H,185,232)(H,186,231)(H,187,218)(H,188,219)(H,189,226)(H,190,233)(H,191,240)(H,192,239)(H,193,238)(H,194,241)(H,195,237)(H,199,200)(H,201,202)(H,203,204)(H,205,206)(H,207,208)(H,209,210)(H,211,212)(H4,159,160,164)(H4,161,162,165);(H,6,7)/t79-,80-,81-,82-,83-,84-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIVMEIHCWPNWJW-QFQWUVTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C154H252F3N43O49S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3611.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

α-Helical CRF (12-41): A Technical Guide to its Mechanism of Action as a Corticotropin-Releasing Factor Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of α-helical Corticotropin-Releasing Factor (CRF) (12-41), a pivotal tool in the study of the CRF system. This document details its interaction with CRF receptors, the subsequent effects on intracellular signaling, and the experimental methodologies used to characterize its antagonist properties.

Core Mechanism of Action

α-Helical CRF (12-41) functions as a competitive antagonist at both CRF receptor subtype 1 (CRF1) and subtype 2 (CRF2).[1][2][3] Derived from the C-terminal fragment of CRF, this synthetic peptide analog binds to CRF receptors but fails to induce the conformational changes necessary for receptor activation and subsequent G-protein coupling.[4] Its primary mechanism involves blocking the binding of endogenous CRF and other CRF-related peptides, thereby inhibiting their biological effects. While predominantly an antagonist, some studies suggest it may exhibit weak partial agonist activity at the CRF1 receptor under certain conditions.[1][3]

The antagonism of CRF receptors by α-helical CRF (12-41) has been demonstrated to effectively block CRF-stimulated downstream signaling, most notably the activation of the adenylyl cyclase pathway and the resultant increase in intracellular cyclic adenosine monophosphate (cAMP).[4][5][6] This blockade of a key second messenger system underlies its ability to prevent the physiological responses typically associated with CRF receptor activation, such as the stress response.

Quantitative Pharmacological Data

The binding affinity (Ki) and functional potency (IC50/EC50) of α-helical CRF (12-41) have been determined across various in vitro assay systems. The following tables summarize key quantitative data for this antagonist.

| Receptor Subtype | Species | Radioligand | Ki (nM) | Reference |

| CRF1 | Human | [125I]Sauvagine | 17 | [2] |

| CRF2α | Rat | [125I]Sauvagine | 5 | [2] |

| CRF2β | Mouse | [125I]Sauvagine | 0.97 | [2] |

Table 1: Binding Affinity of α-Helical CRF (12-41) for CRF Receptors

| Assay Type | Receptor/System | Agonist | IC50/EC50 (nM) | Effect | Reference |

| cAMP Accumulation | CRF2 Receptor | - | ~100 (KB) | Competitive Antagonist | [1][3] |

| cAMP Accumulation | CRF1 Receptor | - | 140 (EC50) | Partial Agonist | [1][3] |

| Adenylyl Cyclase Stimulation | Rat Brain Homogenates | Ovine/Rat CRF | - | Competitive Antagonist | [5] |

Table 2: Functional Potency of α-Helical CRF (12-41)

Signaling Pathways

The primary signaling cascade initiated by CRF receptor activation, and consequently inhibited by α-helical CRF (12-41), is the Gs protein-coupled adenylyl cyclase pathway. The following diagram illustrates this pathway and the point of antagonism.

Caption: CRF receptor signaling pathway and antagonism by α-helical CRF (12-41).

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the antagonist properties of α-helical CRF (12-41). Below are representative protocols for key in vitro and in vivo experiments.

Radioligand Binding Assay

This assay quantifies the affinity of α-helical CRF (12-41) for CRF receptors by measuring its ability to compete with a radiolabeled ligand.

1. Membrane Preparation:

-

Homogenize rat brain tissue or cells expressing CRF receptors (e.g., HEK293 or CHO cells) in ice-cold buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Competitive Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]Tyr0-sauvagine), and varying concentrations of unlabeled α-helical CRF (12-41).

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled CRF receptor ligand.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate the Ki value from the IC50 value obtained from the competition curve.

Caption: Workflow for a radioligand competitive binding assay.

cAMP Functional Assay

This assay determines the functional potency of α-helical CRF (12-41) by measuring its ability to inhibit agonist-induced cAMP production.

1. Cell Culture and Plating:

-

Culture cells expressing the CRF receptor of interest (e.g., CHO-K1 or αT3-1 cells) under standard conditions.

-

Seed the cells into 96-well plates and allow them to adhere overnight.

2. Antagonist Assay:

-

Pre-incubate the cells with varying concentrations of α-helical CRF (12-41) for a short period (e.g., 15-30 minutes) at 37°C.

-

Stimulate the cells with a fixed concentration of a CRF receptor agonist (e.g., ovine CRF) that elicits a submaximal response (e.g., EC80).

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

-

Generate a dose-response curve for the antagonist and calculate the IC50 value.

In Vivo Intracerebroventricular (ICV) Administration

This in vivo protocol assesses the central effects of α-helical CRF (12-41) by direct administration into the brain of a model organism, typically a rat.

1. Surgical Preparation:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Surgically implant a guide cannula into a lateral ventricle of the brain using predetermined coordinates.

-

Secure the cannula with dental cement and allow the animal to recover for several days.

2. ICV Injection:

-

On the day of the experiment, gently restrain the rat and remove the dummy cannula.

-

Insert an injection cannula connected to a microsyringe into the guide cannula.

-

Infuse a small volume of α-helical CRF (12-41) dissolved in artificial cerebrospinal fluid over a period of several minutes.

-

In control animals, infuse the vehicle alone.

3. Behavioral or Physiological Assessment:

-

Following the injection, assess the animal for changes in specific behaviors (e.g., anxiety-like behavior in an elevated plus-maze or open field test) or physiological parameters (e.g., stress hormone levels, heart rate, or blood pressure) that are known to be modulated by CRF.

-

The ability of α-helical CRF (12-41) to block the effects of a co-administered or stress-induced release of CRF is a measure of its in vivo antagonist activity.

Caption: Workflow for in vivo intracerebroventricular (ICV) administration.

Conclusion

α-Helical CRF (12-41) is a well-characterized competitive antagonist of CRF receptors. Its ability to block the binding of endogenous ligands and inhibit the downstream adenylyl cyclase/cAMP signaling pathway makes it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the CRF system. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other CRF receptor modulators, contributing to the development of novel therapeutics for stress-related disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. iscabiochemicals.com [iscabiochemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Site of inhibitory action of CRE 9-41 on ACTH release from isolated rat pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Corticotropin releasing factor receptor-mediated stimulation of adenylate cyclase activity in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. joe.bioscientifica.com [joe.bioscientifica.com]

An In-Depth Technical Guide to the Function of α-Helical Corticotropin-Releasing Factor (12-41)

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Helical Corticotropin-Releasing Factor (12-41), often denoted as α-helical CRF (12-41), is a synthetic peptide fragment derived from corticotropin-releasing factor (CRF). It functions as a competitive antagonist at both CRF receptor type 1 (CRF1) and type 2 (CRF2), thereby blocking the physiological actions of endogenous CRF and other CRF-related peptides.[1][2][3] This 30-amino acid peptide is a crucial tool in neuroscience and endocrinology research, enabling the elucidation of the roles of the CRF system in stress responses, anxiety, depression, and various other physiological and pathological processes.[3][4] This guide provides a comprehensive overview of the function, quantitative data, experimental protocols, and signaling pathways related to α-helical CRF (12-41).

Mechanism of Action

α-Helical CRF (12-41) exerts its function by competitively binding to CRF receptors, preventing the binding of endogenous agonists like CRF and urocortins.[5][6] CRF receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, primarily couple to the Gs alpha subunit. This coupling activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[7][8] PKA then phosphorylates various downstream targets, mediating the cellular response to CRF. By occupying the receptor binding site without initiating this signaling cascade, α-helical CRF (12-41) effectively inhibits CRF-mediated cellular activities.

Quantitative Data

The binding affinity (Ki) and functional inhibitory potency (IC50) of α-helical CRF fragments have been determined in various in vitro assays. It is important to note that much of the available literature investigates the closely related α-helical CRF (9-41) fragment. The data presented below includes values for both fragments, as they are often used interchangeably and exhibit similar properties.

Table 1: Receptor Binding Affinity (Ki) of α-Helical CRF Fragments

| Ligand | Receptor Subtype | Preparation | Radioligand | Ki (nM) | Reference(s) |

| α-helical CRF (9-41) | Human CRF1 | Recombinant HEK293 cells | [¹²⁵I]Sauvagine | 17 | [5] |

| α-helical CRF (9-41) | Rat CRF2α | Recombinant HEK293 cells | [¹²⁵I]Sauvagine | 5 | [5] |

| α-helical CRF (9-41) | Mouse CRF2β | Recombinant HEK293 cells | [¹²⁵I]Sauvagine | 0.97 | [5] |

| D-Phe CRF (12-41) | Rat CRF Receptors | Rat brain homogenates | [¹²⁵I]CRF | 15.5 ± 4 |

Note: Data for α-helical CRF (12-41) is often reported in the context of broader studies on CRF antagonists. The related compound D-Phe CRF (12-41) shows a Ki of 15.5 ± 4 nM for rat brain CRF receptors.

Table 2: Functional Antagonist Potency (IC50) of α-Helical CRF Fragments

| Ligand | Assay | Cell Line | Stimulating Agonist | IC50 (nM) | Reference(s) |

| α-helical CRF (9-41) | cAMP Accumulation | Human Y-79 Retinoblastoma | CRF | ~260 | |

| D-Phe CRF (12-41) | cAMP Accumulation | Rat brain homogenates | CRF | 78 ± 15 | |

| α-helical CRF (9-41) | cAMP Accumulation | Both CRF1 and CRF2 expressing cells | CRF or Sauvagine | Similar for both receptor subtypes | [5] |

Note: D-Phe CRF (12-41) demonstrates a lower IC50 value, indicating higher potency in inhibiting CRF-stimulated cAMP production compared to α-helical CRF (9-41) in some studies.

Experimental Protocols

CRF Receptor Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity of α-helical CRF (12-41) to CRF receptors.[9][10][11][12]

Materials:

-

Membrane Preparation: From cells expressing CRF1 or CRF2 receptors or from brain tissue (e.g., rat frontal cortex).[9]

-

Radioligand: [¹²⁵I]Tyr⁰-CRF or [¹²⁵I]Sauvagine (0.1-0.4 nM Kd).[2]

-

Assay Buffer: 50 mM HEPES (pH 7.0), 10 mM MgCl₂, 2 mM EGTA, and protease inhibitors (e.g., aprotinin, leupeptin, pepstatin A).[9]

-

Wash Buffer: Ice-cold PBS with 0.01% Triton X-100.[9]

-

Non-specific Binding Control: High concentration of a non-radiolabeled CRF agonist (e.g., 1 µM unlabeled CRF).

-

Test Compound: α-helical CRF (12-41) at various concentrations.

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine (PEI).[9]

-

Scintillation vials and scintillation fluid.

-

Filtration apparatus and scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge at high speed (e.g., 32,000 x g) for 30 minutes at 4°C.[9] Discard the supernatant, resuspend the pellet in fresh assay buffer, and repeat the centrifugation. Finally, resuspend the pellet in assay buffer to a desired protein concentration (determined by a protein assay like BCA).

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Membrane preparation (typically 50-100 µg of protein).

-

Assay buffer.

-

A range of concentrations of α-helical CRF (12-41) or vehicle.

-

For total binding wells, add assay buffer. For non-specific binding wells, add a high concentration of unlabeled CRF.

-

-

Incubation: Add the radioligand to all wells to initiate the binding reaction. Incubate the plate for 2 hours at room temperature with gentle agitation.[9]

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration. Determine the IC50 value (concentration of antagonist that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

CRF-Stimulated cAMP Functional Assay

This protocol details a method to assess the functional antagonist activity of α-helical CRF (12-41) by measuring its ability to inhibit CRF-induced cAMP production.[5][13]

Materials:

-

Cells: A cell line expressing CRF1 or CRF2 receptors (e.g., HEK293, Y-79).

-

CRF Agonist: CRF or urocortin.

-

Test Compound: α-helical CRF (12-41) at various concentrations.

-

cAMP Assay Kit: Commercially available kit (e.g., HTRF, ELISA, or bioluminescence-based).

-

Cell Culture Medium and Reagents.

-

Phosphodiesterase (PDE) Inhibitor: (e.g., IBMX) to prevent cAMP degradation.

Procedure:

-

Cell Culture: Culture the cells to an appropriate confluency in 96-well plates.

-

Pre-incubation: Wash the cells with serum-free medium and then pre-incubate them with various concentrations of α-helical CRF (12-41) or vehicle for a defined period (e.g., 15-30 minutes) at 37°C. Include a PDE inhibitor in the incubation medium.

-

Stimulation: Add a fixed concentration of the CRF agonist (typically a concentration that elicits a submaximal response, e.g., EC80) to the wells and incubate for a further specified time (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

cAMP Quantification: Measure the intracellular cAMP levels using the chosen assay method (e.g., reading fluorescence or luminescence).

-

Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the α-helical CRF (12-41) concentration. Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP production.

In Vivo Intracerebroventricular (ICV) Injection in Rats

This protocol describes the surgical procedure for administering α-helical CRF (12-41) directly into the brain of a rat to study its central effects.[1][14][15]

Materials:

-

Animal: Adult male rat (e.g., Sprague-Dawley or Wistar).

-

Anesthesia: (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Stereotaxic Apparatus.

-

Surgical Instruments: Scalpel, drill, forceps, etc.

-

Guide Cannula and Dummy Cannula.

-

Injection Cannula.

-

Microsyringe Pump.

-

Test Compound: α-helical CRF (12-41) dissolved in sterile artificial cerebrospinal fluid (aCSF).

Procedure:

-

Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in the stereotaxic apparatus. Make a midline incision on the scalp to expose the skull.

-

Cannula Implantation: Using the appropriate coordinates from a rat brain atlas, drill a small hole in the skull above the target lateral ventricle. The typical coordinates from bregma are approximately -0.8 mm posterior, ±1.5 mm lateral.[15] Lower a guide cannula to the desired depth (e.g., -3.5 mm from the skull surface) and secure it to the skull with dental cement. Insert a dummy cannula to keep the guide cannula patent. Allow the animal to recover for several days.

-

ICV Injection: On the day of the experiment, gently restrain the rat and remove the dummy cannula. Insert the injection cannula, which is connected to a microsyringe pump, into the guide cannula.

-

Infusion: Infuse the desired dose of α-helical CRF (12-41) in a small volume (e.g., 1-5 µL) over a period of several minutes. After the infusion is complete, leave the injection cannula in place for a minute to allow for diffusion before slowly withdrawing it and replacing the dummy cannula.

-

Behavioral or Physiological Assessment: Following the injection, the animal can be subjected to various behavioral tests (e.g., elevated plus maze, forced swim test) or physiological measurements to assess the effect of the CRF receptor blockade.

Signaling Pathways and Experimental Workflows

CRF Receptor Signaling Pathway

The primary signaling pathway initiated by CRF receptor activation is the Gs-adenylyl cyclase-cAMP-PKA cascade. However, CRF receptors can also couple to other G-proteins, leading to the activation of alternative signaling pathways.

Experimental Workflow: In Vitro Antagonist Characterization

This workflow outlines the steps to characterize the antagonist properties of α-helical CRF (12-41) in a laboratory setting.

Experimental Workflow: In Vivo Assessment of CRF Antagonism

This workflow illustrates the process of evaluating the in vivo effects of α-helical CRF (12-41) on stress-related behaviors.

Conclusion

α-Helical CRF (12-41) is an indispensable pharmacological tool for investigating the complex roles of the CRF system. As a non-selective antagonist of both CRF1 and CRF2 receptors, it allows researchers to probe the physiological and behavioral consequences of CRF signaling blockade. The quantitative data on its binding and functional potency, combined with detailed experimental protocols, provide a solid foundation for its effective use in both in vitro and in vivo studies. The visualization of the underlying signaling pathways and experimental workflows further aids in the conceptual understanding and practical application of this important research compound. Future research may focus on developing more subtype-selective peptide antagonists to further dissect the distinct roles of CRF1 and CRF2 receptors.

References

- 1. Rat intracerebroventricular injection. [bio-protocol.org]

- 2. Corticotropin-releasing factor receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Corticotropin-releasing factor peptide antagonists: design, characterization and potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An integrated map of corticotropin-releasing hormone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Evaluation of Candidate PET Radioligands for Corticotropin-Releasing Factor Type-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ast487.com [ast487.com]

- 14. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Intracerebroventricular (ICV) injection [bio-protocol.org]

α-Helical CRF (12-41): A Technical Guide to a Prototypical CRF Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corticotropin-releasing factor (CRF), a 41-amino acid neuropeptide, is the principal regulator of the hypothalamic-pituitary-adrenal (HPA) axis, orchestrating the body's endocrine, autonomic, and behavioral responses to stress. The actions of CRF and its related urocortins are mediated by two major G-protein coupled receptor subtypes, CRF receptor type 1 (CRF1) and type 2 (CRF2). Dysregulation of the CRF system has been implicated in the pathophysiology of numerous stress-related disorders, including anxiety, depression, and irritable bowel syndrome. Consequently, CRF receptors have emerged as promising therapeutic targets for the development of novel pharmacotherapies.

This technical guide provides an in-depth overview of α-helical CRF (9-41), a truncated analogue of ovine CRF, which was one of the first and most widely studied peptide CRF receptor antagonists. By competitively blocking the binding of endogenous CRF ligands, α-helical CRF (9-41) has been instrumental in elucidating the physiological roles of the CRF system and has served as a foundational tool for the development of more potent and selective CRF receptor antagonists. This document details its pharmacological properties, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Quantitative Pharmacological Data

The following tables summarize the binding affinity (Ki) and functional potency (IC50) of α-helical CRF (9-41) and other key peptidergic CRF receptor antagonists. This data is essential for comparing the relative potencies and receptor subtype selectivities of these compounds.

Table 1: Binding Affinity (Ki, nM) of Peptide CRF Receptor Antagonists

| Compound | Human CRF1 | Rat CRF2α | Mouse CRF2β |

| α-Helical CRF (9-41) | 17[1][2] | 5[1][2] | 0.97[1][2] |

| Astressin | 2[3] | 1.5[3] | 1[3] |

| Antisauvagine-30 | 153.6 | --- | 1.4 |

| D-Phe CRF(12-41) | 15.5 ± 4 | --- | --- |

Data presented as mean ± SEM where available. Lower Ki values indicate higher binding affinity.

Table 2: Functional Potency (IC50, nM) of Peptide CRF Receptor Antagonists

| Compound | Assay Type | Cell Line/Tissue | CRF1 | CRF2 |

| α-Helical CRF (9-41) | cAMP Accumulation | Rat Brain Homogenates | 260 ± 30[4] | ~100 (Kb) |

| D-Phe CRF(12-41) | cAMP Accumulation | Rat Brain Homogenates | 78 ± 15[4] | --- |

| Astressin 2B | cAMP Accumulation | Recombinant | >500[5][6][7] | 1.3[5][6][7] |

Data presented as mean ± SEM where available. Lower IC50 values indicate higher antagonist potency.

Signaling Pathways

CRF receptors primarily couple to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). However, evidence suggests that they can also signal through other G-protein-dependent pathways, including the activation of phospholipase C (PLC) and the mitogen-activated protein kinase (MAPK) cascade. α-Helical CRF (12-41) acts by competitively inhibiting the binding of CRF and other agonists to the receptor, thereby blocking the initiation of these downstream signaling events.

Caption: CRF Receptor Signaling Pathways and Antagonism.

Experimental Protocols

Detailed methodologies for the characterization of CRF receptor antagonists are crucial for reproducible and reliable results. Below are representative protocols for key in vitro and in vivo assays.

In Vitro Assays

1. Radioligand Binding Assay (Competitive Inhibition)

This assay determines the affinity of a test compound for the CRF receptor by measuring its ability to compete with a radiolabeled ligand.

-

Materials:

-

Cell membranes prepared from cells stably expressing either CRF1 or CRF2 receptors (e.g., HEK293, CHO cells).

-

Radioligand: [¹²⁵I]-Sauvagine or [¹²⁵I]-Tyr-CRF.

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.

-

Test Compound: α-helical CRF (9-41) or other antagonists at various concentrations.

-

Non-specific binding control: High concentration of unlabeled CRF (1 µM).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation counter.

-

-

Procedure:

-

In a 96-well plate, combine 50 µL of binding buffer, 50 µL of radioligand (at a final concentration near its Kd), and 50 µL of the test compound at various concentrations.

-

Add 50 µL of cell membrane preparation (containing 10-50 µg of protein) to initiate the binding reaction.

-

Incubate for 60-120 minutes at room temperature with gentle agitation.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. cAMP Accumulation Assay (Functional Antagonism)

This assay measures the ability of an antagonist to inhibit agonist-stimulated production of cyclic AMP.

-

Materials:

-

Whole cells expressing CRF1 or CRF2 receptors (e.g., AtT-20, HEK293 cells).

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

CRF Agonist: Ovine CRF or human CRF.

-

Test Compound: α-helical CRF (9-41) or other antagonists.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Procedure:

-

Plate cells in a 96-well plate and allow them to adhere overnight.

-

Wash the cells with stimulation buffer.

-

Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes.

-

Add the CRF agonist at a concentration that elicits a submaximal response (e.g., EC80).

-

Incubate for 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the log concentration of the antagonist to determine the IC50 value.

-

In Vivo Assays

1. Elevated Plus Maze (Anxiety-Like Behavior)

This test assesses the anxiolytic or anxiogenic effects of a compound in rodents based on their natural aversion to open and elevated spaces.

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

-

Animals: Adult male rats or mice.

-

Procedure:

-

Administer the test compound (e.g., α-helical CRF (9-41) via intracerebroventricular (ICV) injection) or vehicle at a predetermined time before the test.

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to freely explore the maze for 5 minutes.

-

Record the number of entries into and the time spent in the open and closed arms using an automated tracking system.

-

Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

-

2. Acoustic Startle Response and Prepulse Inhibition (Sensorimotor Gating)

This paradigm measures the startle reflex in response to a loud acoustic stimulus and its attenuation by a preceding weaker prepulse. CRF is known to enhance the startle response.

-

Apparatus: A startle chamber with a speaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

-

Animals: Adult male rats or mice.

-

Procedure:

-

Administer the test compound or vehicle.

-

Place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise.

-

Present a series of trials in a pseudo-random order:

-

Pulse-alone trials (e.g., 120 dB).

-

Prepulse-pulse trials (e.g., a 75 dB prepulse followed by a 120 dB pulse).

-

No-stimulus trials.

-

-

Measure the amplitude of the startle response for each trial.

-

Calculate prepulse inhibition (PPI) as: [(Pulse-alone startle) - (Prepulse-pulse startle)] / (Pulse-alone startle) * 100%.

-

CRF antagonists are expected to attenuate CRF-induced enhancement of the startle response.

-

Experimental Workflow

The characterization of a novel CRF receptor antagonist typically follows a multi-stage process, from initial screening to in vivo validation.

Caption: Experimental Workflow for CRF Antagonist Characterization.

Conclusion

α-Helical CRF (9-41) remains a cornerstone in the study of the CRF system. Its characterization has not only provided invaluable insights into the physiological and pathological roles of CRF but has also paved the way for the development of a new generation of therapeutic agents for stress-related disorders. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this critical area of neuropharmacology. The continued investigation into the intricate signaling and function of CRF receptors holds the promise of delivering novel and effective treatments for a range of debilitating conditions.

References

- 1. Corticotropin-releasing factor peptide antagonists: design, characterization and potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Corticotropin-Releasing Factor Receptors CRF1 and CRF2 Exert Both Additive and Opposing Influences on Defensive Startle Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antalarmin - Wikipedia [en.wikipedia.org]

- 4. Antagonism of corticotrophin-releasing factor receptors in the fourth ventricle modifies responses to mild but not restraint stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structure and Properties of α-Helical CRF (12-41)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corticotropin-releasing factor (CRF) is a key mediator of the stress response, acting through two major G-protein coupled receptors, CRF1 and CRF2. The development of antagonists for these receptors is of significant interest for the treatment of stress-related disorders. α-Helical CRF (12-41) is a truncated peptide analog of CRF that has been investigated for its antagonist properties. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and mechanism of action of α-helical CRF (12-41). Detailed experimental protocols for the characterization of this and similar peptide antagonists are provided, along with a summary of available quantitative data for closely related compounds to offer a comparative context.

Introduction

The corticotropin-releasing factor (CRF) system plays a pivotal role in orchestrating the body's response to stress. It comprises CRF, a 41-amino acid neuropeptide, and its related family of peptides, which exert their effects through two primary receptor subtypes: CRF1 and CRF2. The development of CRF receptor antagonists is a promising therapeutic strategy for a variety of stress-related conditions, including anxiety, depression, and irritable bowel syndrome.

Early efforts in developing CRF antagonists focused on truncating the N-terminus of the native CRF peptide. This led to the discovery of peptides like α-helical CRF (9-41) and the related analog, α-helical CRF (12-41). These peptides are designed to retain the α-helical conformation believed to be crucial for receptor binding while lacking the N-terminal domain necessary for receptor activation, thus acting as competitive antagonists. This guide focuses on the structural and functional characteristics of α-helical CRF (12-41), providing a detailed resource for researchers in the field.

Structure and Physicochemical Properties

Amino Acid Sequence

The amino acid sequence of α-helical CRF (12-41) is as follows:

Phe-His-Leu-Leu-Arg-Glu-Met-Leu-Glu-Met-Ala-Lys-Ala-Glu-Gln-Glu-Ala-Glu-Gln-Ala-Ala-Leu-Asn-Arg-Leu-Leu-Leu-Glu-Glu-Ala-NH2[1]

Physicochemical Characteristics

| Property | Value | Reference |

| Molecular Formula | C152H251N43O47S2 | [1] |

| Molecular Weight | 3497.08 g/mol | [1] |

| Structure | 30 amino acid peptide with a C-terminal amide. | |

| Secondary Structure | Predicted and observed to adopt an α-helical conformation, particularly in a hydrophobic environment or when bound to its receptor. This helical structure is considered essential for its antagonist activity. |

Mechanism of Action

α-Helical CRF (12-41) functions as a competitive antagonist at CRF receptors. By binding to the receptor, it prevents the endogenous CRF from binding and initiating the downstream signaling cascade. The primary signaling pathway for both CRF1 and CRF2 receptors involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). However, CRF receptors have also been shown to couple to other G-proteins, leading to the activation of alternative signaling pathways.

CRF Receptor Signaling Pathway

The binding of a CRF agonist to its receptor initiates a conformational change, leading to the activation of heterotrimeric G-proteins. The canonical pathway involves Gαs activation, leading to increased intracellular cAMP levels.

References

The Antagonistic Profile of α-Helical CRF (12-41): A Technical Guide to its Interaction with CRF Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of the synthetic peptide antagonist, α-helical corticotropin-releasing factor (CRF) (12-41), for the two primary CRF receptor subtypes: CRF1 and CRF2. This document summarizes key quantitative data, details common experimental methodologies for assessing receptor binding, and visualizes the associated signaling pathways to offer a comprehensive resource for researchers in the field of neuroendocrinology and drug development.

Core Concepts: CRF and its Receptors

Corticotropin-releasing factor (CRF) is a 41-amino acid neuropeptide that plays a central role in the endocrine, autonomic, and behavioral responses to stress.[1] Its actions are mediated through two G-protein coupled receptors, CRF1 and CRF2.[1] While CRF exhibits a preferential affinity for the CRF1 receptor, other endogenous ligands, such as the urocortins, interact with both receptor subtypes.[1] The development of selective antagonists is crucial for elucidating the distinct physiological roles of these receptors and for developing novel therapeutics for stress-related disorders. α-Helical CRF (12-41) is a truncated analogue of CRF that acts as a competitive antagonist at both CRF1 and CRF2 receptors.[1][2]

Quantitative Binding Affinity of α-Helical CRF (12-41)

The binding affinity of α-helical CRF (12-41) and its closely related analogue, α-helical CRF (9-41), for CRF receptors has been characterized using various in vitro assay systems. The following tables summarize the available quantitative data, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher binding affinity.

It is important to note that direct, side-by-side comparisons of α-helical CRF (12-41) are not as abundant in the literature as for the more extensively studied α-helical CRF (9-41). However, studies comparing derivatives and related compounds provide valuable context. For instance, [D-PheCRF12-41], a modified version of the (12-41) fragment, was found to be approximately 100 times more potent than α-helical CRF (9-41) in in vivo assays, though only slightly more potent in in vitro cAMP production assays.[3]

Table 1: Binding Affinity of α-Helical CRF Peptides for CRF Receptors

| Peptide | Receptor Subtype | Reported Value (nM) | Value Type | Species/System | Reference |

| α-helical CRF (9-41) | CRF1 | ~10.3 | Ki | Rat brain homogenates | [3] |

| α-helical CRF (9-41) | CRF2 | ~100 | KB | Not Specified | [4] |

| [D-PheCRF12-41] | CRF1 | ~15.5 | Ki | Rat brain homogenates | [3] |

| [D-PheCRF12-41] | CRF (unspecified) | ~78 | IC50 | Rat brain homogenates (cAMP assay) | [3] |

| α-helical CRF (9-41) | CRF (unspecified) | ~260 | IC50 | Rat brain homogenates (cAMP assay) | [3] |

Note: Data for α-helical CRF (12-41) is often presented in the context of its modified and more potent derivatives like [D-PheCRF12-41] and astressin. The term "α-helical CRF" can sometimes refer to the (9-41) fragment, which was the first potent peptide antagonist developed.[2][5]

Experimental Protocols

The determination of binding affinity for CRF receptor antagonists like α-helical CRF (12-41) typically involves competitive radioligand binding assays and functional assays that measure downstream signaling.

Radioligand Binding Assay

This method quantifies the ability of an unlabeled ligand (the competitor, e.g., α-helical CRF (12-41)) to displace a radiolabeled ligand from the CRF receptor.

Workflow for a Competitive Radioligand Binding Assay:

Caption: Workflow of a competitive radioligand binding assay for CRF receptors.

Detailed Steps:

-

Membrane Preparation: Tissues or cells expressing CRF receptors (e.g., rat cortex, HEK293 cells transfected with the receptor) are homogenized in a suitable buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended to create a membrane preparation.

-

Competitive Binding: A constant concentration of a radiolabeled ligand with high affinity for the CRF receptor (e.g., [¹²⁵I]sauvagine) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor (α-helical CRF (12-41)).

-

Equilibrium and Separation: The incubation is carried out for a sufficient time to reach binding equilibrium. The mixture is then rapidly filtered through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.[6]

-

Washing and Detection: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand. The radioactivity retained on the filters is then measured using a scintillation counter.

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of the competitor. A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Functional Assay: cAMP Accumulation

Since CRF receptors are primarily coupled to Gs proteins, their activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[7][8] Antagonists like α-helical CRF (12-41) will inhibit this agonist-induced cAMP production.

Workflow for a cAMP Functional Assay:

Caption: Workflow for a functional assay measuring cAMP accumulation.

Detailed Steps:

-

Cell Culture: Whole cells expressing the CRF receptor of interest are cultured.

-

Pre-treatment: Cells are often pre-incubated with a phosphodiesterase (PDE) inhibitor to prevent the degradation of cAMP and amplify the signal.

-

Antagonist Incubation: Cells are incubated with varying concentrations of the antagonist, α-helical CRF (12-41).

-

Agonist Stimulation: A fixed concentration of a CRF receptor agonist (e.g., CRF or urocortin) is added to stimulate cAMP production.

-

Cell Lysis and cAMP Quantification: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using methods such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).

-

Data Analysis: The measured cAMP levels are plotted against the antagonist concentration to determine the IC50 value for the inhibition of the agonist-stimulated response.

CRF Receptor Signaling Pathways

CRF receptors mediate their effects through the activation of various intracellular signaling cascades. The primary pathway involves the Gs protein, but coupling to other G proteins has also been reported.[7][9]

Primary Gs-cAMP-PKA Pathway

The canonical signaling pathway for both CRF1 and CRF2 receptors involves coupling to the stimulatory G protein, Gs.[7][8]

Caption: The canonical Gs-cAMP-PKA signaling pathway for CRF receptors.

Upon agonist binding, the CRF receptor undergoes a conformational change, leading to the activation of the associated Gs protein. The α-subunit of Gs then stimulates adenylyl cyclase, which converts ATP to cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), ultimately leading to changes in gene expression and cellular responses such as the secretion of adrenocorticotropic hormone (ACTH) from the pituitary.[7][10]

Alternative Signaling Pathways

In addition to the primary Gs-cAMP pathway, CRF receptors have been shown to couple to other G proteins and activate alternative signaling cascades, including the Phospholipase C (PLC) and Extracellular signal-Regulated Kinase (ERK) pathways.[10][11]

Caption: Alternative signaling pathways associated with CRF receptors.

-

PLC-PKC Pathway: In some cell types, CRF receptors can couple to Gq proteins, which activate Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to a distinct set of cellular responses.[10]

-

ERK-MAPK Pathway: CRF receptors can also activate the Extracellular signal-Regulated Kinase (ERK) branch of the Mitogen-Activated Protein Kinase (MAPK) cascade. This can occur through G-protein dependent or independent (e.g., via β-arrestin) mechanisms and is involved in regulating processes like cell growth and synaptic plasticity.[10]

Conclusion

α-Helical CRF (12-41), and its related analogues, are invaluable tools for dissecting the complex physiology of the CRF system. As competitive antagonists, they block the actions of endogenous CRF peptides at both CRF1 and CRF2 receptors, enabling researchers to probe the specific functions of these receptor subtypes. A thorough understanding of their binding affinities, the experimental methods used to determine these properties, and the downstream signaling pathways they modulate is essential for the continued development of novel therapeutic agents targeting the CRF system for the treatment of anxiety, depression, and other stress-related pathologies.

References

- 1. Therapeutic Utility of Non-Peptidic CRF1 Receptor Antagonists in Anxiety, Depression, and Stress-Related Disorders: Evidence from Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Pharmacological comparison of two corticotropin-releasing factor antagonists: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Hormones.gr [hormones.gr]

- 6. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 7. scielo.br [scielo.br]

- 8. JCI - Corticotropin-releasing factor receptors and stress-related alterations of gut motor function [jci.org]

- 9. mdpi.com [mdpi.com]

- 10. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to α-Helical CRF (12-41) and its Effects on ACTH Secretion

Introduction

Corticotropin-Releasing Factor (CRF), a 41-amino acid neuropeptide, is the principal neuroregulator of the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system.[1][2] Synthesized and released from the paraventricular nucleus (PVN) of the hypothalamus, CRF travels through the hypophyseal portal system to the anterior pituitary gland.[2][3] There, it binds to CRF type 1 receptors (CRF1R) on corticotroph cells, stimulating the synthesis and secretion of adrenocorticotropic hormone (ACTH).[4][5] ACTH, in turn, stimulates the adrenal glands to produce glucocorticoids like cortisol, which mediate various physiological responses to stress.[3][4]

The development of CRF receptor antagonists has been crucial for elucidating the physiological roles of the CRF system and for exploring potential therapeutic interventions for stress-related disorders.[6] α-Helical CRF (12-41) is a truncated peptide analogue of CRF that acts as a competitive antagonist at CRF receptors.[7][8] By lacking the N-terminal portion necessary for receptor activation but retaining the C-terminal sequence required for binding, it effectively blocks the actions of endogenous CRF, thereby inhibiting ACTH secretion.[9] This guide provides a detailed overview of its mechanism, quantitative effects, and the experimental protocols used for its characterization.

Mechanism of Action: Competitive Antagonism

The primary mechanism by which CRF stimulates ACTH secretion involves the activation of the G-protein coupled CRF1 receptor. This initiates a cascade of intracellular signaling events.

CRF Signaling Pathway:

-

Binding: CRF binds to the extracellular domain of the CRF1 receptor on pituitary corticotrophs.[10]

-

G-Protein Activation: This binding induces a conformational change in the receptor, activating the associated heterotrimeric Gs protein.

-

Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).[11]

-

PKA Activation: The increase in intracellular cAMP levels activates Protein Kinase A (PKA).[4]

-

ACTH Synthesis and Secretion: PKA then phosphorylates various downstream targets, including transcription factors (like CREB) and proteins involved in the synthesis and exocytosis of vesicles containing pro-opiomelanocortin (POMC), the precursor to ACTH.[5][11] This leads to a robust secretion of ACTH into the bloodstream.

Inhibition by α-Helical CRF (12-41): α-Helical CRF (12-41) functions as a competitive antagonist. As a truncated form of the native CRF peptide, it retains the C-terminal amino acid sequence necessary for high-affinity binding to the CRF1 receptor but lacks the N-terminal residues essential for receptor activation.[9] It competitively occupies the receptor binding site, preventing endogenous CRF from binding and initiating the downstream signaling cascade. This blockade directly results in the suppression of CRF-stimulated ACTH release.[7][11]

Quantitative Data on α-Helical CRF Antagonists

The inhibitory potency of α-helical CRF analogues has been characterized in various in vitro and in vivo models. These peptides generally act as non-selective antagonists for CRF1 and CRF2 receptors.[12] The table below summarizes key quantitative data for α-helical CRF(9-41), a closely related and widely studied antagonist, which provides a strong reference for the properties of the (12-41) fragment. Later-generation antagonists were developed to improve upon the potency of these initial peptides.[13]

| Parameter | Antagonist | Value/Observation | Assay/System | Reference |

| Receptor Selectivity | α-helical CRF(9-41) | Non-selective antagonist | CRF1 and CRF2 receptors | [12][14] |

| Inhibitory Potency | α-helical CRF(9-41) | Required 3000:1 antagonist-to-agonist ratio to block CRF-induced ACTH release. | In vivo (conscious rats, IV administration) | [15] |

| Inhibitory Potency | α-helical CRF(9-41) | Required 6:1 to 12:1 antagonist-to-agonist ratio to block CRF-induced catecholamine release. | In vivo (conscious rats, ICV administration) | [15] |

| Relative Potency | [D-Phe¹²,Nle²¹,³⁸]-h/rCRF(12-41) | ~18 times more potent than α-helical-CRF(9-41) | In vitro (rat pituitary cells) | [13] |

| Effect on ACTH | α-helical-CRH-(9–41) | Significantly decreased plasma ACTH levels from ~27 pg/ml to ~11.6 pg/ml. | In vivo (human subjects, IV infusion) | [16] |

| Effect on Cortisol | α-helical-CRH-(9–41) | Significantly decreased plasma cortisol levels from ~22 µg/dl to ~14 µg/dl. | In vivo (human subjects, IV infusion) | [16] |

Experimental Protocols

The characterization of α-helical CRF (12-41) relies on standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro ACTH Secretion Assay: Pituitary Perifusion

This method allows for the dynamic measurement of ACTH secretion from cultured pituitary cells in response to various stimuli and inhibitors.

I. Materials & Equipment

-

Primary anterior pituitary cells from rats (e.g., Sprague-Dawley).

-

Cell culture medium (e.g., DMEM) with supplements (FBS, antibiotics).

-

Collagenase/dispase for tissue dissociation.

-

Perifusion system: multi-channel peristaltic pump, perifusion chambers, water bath (37°C), fraction collector.

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with BSA and glucose.

-

Test substances: CRF (agonist), α-helical CRF (12-41) (antagonist).

-

ACTH Radioimmunoassay (RIA) kit.

II. Methodology

-

Pituitary Cell Isolation and Culture:

-

Aseptically dissect anterior pituitaries from rats.

-

Mince the tissue and incubate with a collagenase/dispase solution to dissociate into single cells.

-

Wash cells and plate them in culture dishes. Culture for 2-3 days to allow recovery and attachment.

-

-

Perifusion System Setup:

-

Cytodex beads or a similar microcarrier are added to the perifusion chambers.

-

Harvested pituitary cells are loaded into the chambers and allowed to attach to the beads.

-

Place chambers in a 37°C water bath.

-

Prime the system by pumping basal KRB buffer through the chambers at a constant flow rate (e.g., 0.5-1.0 mL/min).[17]

-

-

Experimental Procedure:

-

Equilibration: Perifuse the cells with basal KRB buffer for 60-90 minutes to establish a stable baseline of ACTH secretion. Collect effluent fractions at regular intervals (e.g., every 5-10 minutes).

-

CRF Stimulation: Switch to a buffer containing a known concentration of CRF (e.g., 1-10 nM) to stimulate ACTH release. Continue fraction collection.

-

Antagonist Inhibition: Switch to a buffer containing both CRF and a specific concentration of α-helical CRF (12-41). To determine the IC50, this step is repeated in parallel chambers with a range of antagonist concentrations.

-

Washout: Perifuse again with basal KRB buffer to observe the return to baseline secretion.

-

-

ACTH Measurement and Data Analysis:

-

Determine the ACTH concentration in each collected fraction using a specific RIA.[18]

-

Plot ACTH concentration versus time to visualize the secretory profile.

-

Calculate the total ACTH secreted during the stimulation and inhibition phases (area under the curve).

-

Determine the percentage inhibition of CRF-stimulated ACTH secretion for each concentration of α-helical CRF (12-41) and plot a dose-response curve to calculate the IC50 value.

-

Receptor Binding Assay

This assay quantifies the affinity of α-helical CRF (12-41) for CRF receptors.

I. Materials & Equipment

-

Tissue source of CRF receptors (e.g., rat brain cortex, pituitary, or a cell line stably expressing CRF1R).

-

Radioligand: [¹²⁵I]Tyr⁰-CRF or [¹²⁵I]Sauvagine.

-

Binding buffer (e.g., Tris-HCl with MgCl₂, BSA, and protease inhibitors).

-

Homogenizer and ultracentrifuge.

-

Glass fiber filters and a cell harvester/filtration manifold.

-

Gamma counter.

II. Methodology

-

Membrane Preparation:

-

Homogenize the tissue in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (ultracentrifugation) to pellet the cell membranes.

-

Resuspend the membrane pellet in the binding buffer and determine the protein concentration.

-

-

Competitive Binding Reaction:

-

In a series of tubes, add a fixed amount of cell membrane preparation.

-

Add a fixed, low concentration of the radioligand (e.g., ~0.2 nM [¹²⁵I]Tyr⁰-CRF).

-

Add increasing concentrations of the unlabeled competitor, α-helical CRF (12-41).

-

Include tubes for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of unlabeled CRF).

-

Incubate the mixture at a set temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each tube through glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

-

Measure the radioactivity retained on each filter using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (α-helical CRF (12-41)) concentration.

-

Analyze the resulting sigmoidal curve using non-linear regression to determine the IC50 (concentration of antagonist that inhibits 50% of specific radioligand binding).

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

References

- 1. thebehavioralscientist.com [thebehavioralscientist.com]

- 2. Corticotropin-releasing hormone - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Hypothalamic Regulation of Corticotropin-Releasing Factor under Stress and Stress Resilience - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. CRFR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 9. Structural and Functional Insights into CRF Peptides and Their Receptors [mdpi.com]

- 10. Molecular Recognition of Corticotropin-releasing Factor by Its G-protein-coupled Receptor CRFR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acnp.org [acnp.org]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. Characterization of Multisubstituted Corticotropin Releasing Factor (CRF) Peptide Antagonists (Astressins) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Corticotropin-releasing factor receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 15. Differential antagonist activity of alpha-helical corticotropin-releasing factor9-41 in three bioassay systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of pituitary-adrenal secretion by a corticotropin releasing hormone antagonist in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | In vitro assessment of pancreatic hormone secretion from isolated porcine islets [frontiersin.org]

- 18. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]

Methodological & Application

Application Notes and Protocols for Intracerebroventricular Injection of α-Helical CRF (9-41)

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Helical Corticotropin-Releasing Factor (CRF) (9-41) is a potent and widely used peptide antagonist of CRF receptors. By competitively blocking the binding of endogenous CRF, this analog has been instrumental in elucidating the central roles of the CRF system in stress, anxiety, depression, and gastrointestinal functions. Intracerebroventricular (ICV) administration of α-helical CRF (9-41) allows for direct action on the central nervous system (CNS), bypassing the blood-brain barrier and enabling the investigation of CRF receptor-mediated signaling pathways in the brain. These application notes provide a comprehensive overview of the use of α-helical CRF (9-41) in research, including its mechanism of action, and detailed protocols for its ICV administration and subsequent behavioral and physiological assessments.

Mechanism of Action

α-Helical CRF (9-41) is a non-selective antagonist of CRF receptors, primarily CRF receptor type 1 (CRF1) and type 2 (CRF2).[1] Endogenous CRF, a 41-amino acid neuropeptide, plays a crucial role in the neuroendocrine, autonomic, and behavioral responses to stress.[2] Upon release, CRF binds to its receptors, initiating a cascade of downstream signaling events, often involving the activation of adenylyl cyclase and an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] α-Helical CRF (9-41), a truncated analog of CRF, competitively inhibits the binding of CRF and other endogenous ligands (e.g., urocortins) to these receptors, thereby blocking their physiological effects.[1][3] This antagonism has been demonstrated to reverse or attenuate the anxiogenic, stress-promoting, and gastrointestinal-modulating effects of centrally administered CRF.[4][5]

Signaling Pathway

The signaling pathway of Corticotropin-Releasing Factor (CRF) and the antagonistic action of α-helical CRF (9-41) are depicted below. CRF, released in response to stress, binds to CRF receptors (CRF1 or CRF2) on the cell membrane. This binding activates a G-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to various cellular responses, including the activation of the hypothalamic-pituitary-adrenal (HPA) axis and modulation of neuronal activity. α-Helical CRF (9-41) acts as a competitive antagonist, binding to the CRF receptors without activating them, thus preventing CRF from binding and initiating the signaling cascade.

Data Presentation

The following tables summarize quantitative data from various studies involving the intracerebroventricular injection of α-helical CRF (9-41) and its effects on different behavioral and physiological parameters.

Table 1: Effects of ICV α-Helical CRF (9-41) on Anxiety-Like Behavior

| Species | Behavioral Test | α-Helical CRF (9-41) Dose (ICV) | Agonist (CRF) Dose (ICV) | Outcome | Reference |

| Rat | Elevated Plus Maze | 50 µg | 2 µg | Completely blocked CRF-induced increase in anxiety.[4] | [4] |

| Rat | Hole Board | 50 µg | 2 µg | Blocked CRF-induced reduction in head dipping and rearing.[4] | [4] |

| Chick | Distress Vocalizations | 10 µg | N/A (Isolation Stress) | Significantly suppressed isolation-induced distress vocalizations.[6] | [6] |

Table 2: Effects of ICV α-Helical CRF (9-41) on Gastrointestinal Function

| Species | Parameter Measured | α-Helical CRF (9-41) Dose (ICV) | Stressor/Agonist | Outcome | Reference |

| Rat | Gastric Acid Secretion | Not specified | Partial Restraint | Prevented restraint-induced reduction of gastric acid secretion.[7] | [7] |

| Rat | Duodenal Bicarbonate Secretion | Not specified | Partial Restraint | Abolished stress-induced increase in duodenal bicarbonate secretion.[7] | [7] |

| Rat | Colonic Motility | Not specified | Restraint Stress | Prevented restraint-induced stimulation of colonic motility.[5][8] | [5][8] |

| Rat | Visceral Pain Response | Not specified | Restraint Stress | Prevented restraint-induced visceral hyperalgesia.[8][9] | [8][9] |

Table 3: Effects of ICV α-Helical CRF (9-41) on Other Behaviors

| Species | Behavioral Test | α-Helical CRF (9-41) Dose (ICV) | Agonist (CRF) Dose (ICV) | Outcome | Reference |

| Rat | Aggressive Behavior | Not specified | N/A | Decreased aggressive behavior.[10] | [10] |

| Rat | Food Intake | 5 µg and 10 µg | 0.1 µg | Partially blocked CRF-suppressed food intake.[6] | [6] |

| Rat | Motor Activity | 100 µg | 0.3 µg | Blocked CRF-induced motor activation.[11] | [11] |

| Rat | Spontaneous Waking | 6.5 nmol | N/A | Reduced spontaneous waking during the dark period.[12] | [12] |

Experimental Protocols

Protocol 1: Intracerebroventricular Cannula Implantation

This protocol describes the surgical procedure for implanting a guide cannula into the lateral ventricle of a rodent brain for subsequent ICV injections.

Materials:

-

Stereotaxic apparatus

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Surgical drill

-

Guide cannula and dummy cannula

-

Dental cement

-

Surgical screws

-

Suturing material

-

Analgesic and antibiotic ointments

Procedure:

-

Anesthetize the animal and mount it in the stereotaxic apparatus.

-

Make a midline incision on the scalp to expose the skull.

-

Using a stereotaxic atlas, determine the coordinates for the lateral ventricle (e.g., for rats: approximately 0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5 mm ventral from the skull surface).

-

Drill a small hole through the skull at the determined coordinates.

-

Implant small surgical screws into the skull to anchor the dental cement.

-

Slowly lower the guide cannula to the target depth.

-

Secure the cannula to the skull and screws using dental cement.

-

Insert a dummy cannula into the guide cannula to maintain patency.

-

Suture the scalp incision around the implant.

-

Administer post-operative analgesics and allow the animal to recover for at least one week before any experiments.

Protocol 2: Preparation and Intracerebroventricular Injection of α-Helical CRF (9-41)

This protocol outlines the preparation of the α-helical CRF (9-41) solution and the injection procedure.

Materials:

-

α-Helical CRF (9-41) peptide

-

Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)

-

Injection cannula

-

Polyethylene tubing

-

Hamilton syringe

Procedure:

-

Solution Preparation: Dissolve the α-helical CRF (9-41) peptide in sterile saline or aCSF to the desired concentration. For example, to prepare a 10 µg/µL solution, dissolve 1 mg of the peptide in 100 µL of vehicle. Vortex briefly to ensure complete dissolution. Store the solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.

-

Injection Procedure: a. Gently restrain the animal and remove the dummy cannula from the guide cannula. b. Connect the injection cannula to the Hamilton syringe via polyethylene tubing. c. Fill the injection system with the prepared α-helical CRF (9-41) solution, ensuring there are no air bubbles. d. Insert the injection cannula into the guide cannula, ensuring it extends slightly beyond the tip of the guide cannula to reach the ventricle. e. Infuse the desired volume (typically 1-5 µL for rats) over a period of 1-2 minutes to allow for diffusion and minimize intracranial pressure changes.[13] f. Leave the injection cannula in place for an additional minute to prevent backflow. g. Slowly withdraw the injection cannula and replace the dummy cannula. h. Return the animal to its home cage and proceed with the behavioral or physiological assessment at the designated time.

Protocol 3: Elevated Plus Maze Test for Anxiety-Like Behavior

This protocol describes a standard method for assessing anxiety-like behavior in rodents following ICV injection.

Materials:

-

Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)

-

Video tracking software or manual scoring system

Procedure:

-

Administer α-helical CRF (9-41) or vehicle via ICV injection at a predetermined time before the test (e.g., 20 minutes).[14]

-

Place the animal in the center of the elevated plus maze, facing one of the open arms.

-

Allow the animal to explore the maze for a set period (typically 5 minutes).

-

Record the time spent in the open arms and the closed arms, as well as the number of entries into each arm.

-

An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms. Conversely, an anxiogenic effect is indicated by a decrease in these parameters.[4]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for an intracerebroventricular injection study investigating the effects of α-helical CRF (9-41) on behavior.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Corticotropin releasing factor and drug seeking in substance use disorders: Preclinical evidence and translational limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Corticotropin-releasing factor peptide antagonists: design, characterization and potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effects of CRF and α-helical CRF on anxiety in normal and hypophysectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. escholarship.org [escholarship.org]

- 8. jnmjournal.org [jnmjournal.org]

- 9. Role of Corticotropin-releasing Factor Signaling in Stress-related Alterations of Colonic Motility and Hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Central corticotropin releasing factor and social stress [frontiersin.org]

- 11. Influence of peptide CRF receptor antagonists upon the behavioural effects of human/rat CRF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Frontiers | Prior stress and vasopressin promote corticotropin-releasing factor inhibition of serotonin release in the central nucleus of the amygdala [frontiersin.org]

- 14. The effects of CRF and α-helical CRF on anxiety in normal and hypophysectomized rats | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for Peripheral Administration of α-Helical CRF (9-41) in Rodents

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Helical Corticotropin-Releasing Factor (CRF) (9-41) is a potent and widely used antagonist of CRF receptors.[1] As a truncated analogue of CRF, it competitively blocks the binding of endogenous CRF and related peptides, such as urocortins, to both CRF receptor type 1 (CRF1) and type 2 (CRF2).[2] Due to its peptidic nature, α-helical CRF (9-41) does not readily cross the blood-brain barrier, making it an invaluable tool for investigating the peripheral actions of the CRF system.[3]

These application notes provide a comprehensive overview of the use of peripherally administered α-helical CRF (9-41) in rodent models to study its effects on gastrointestinal function, stress responses, and visceral pain. Detailed protocols for common experimental paradigms are also included.

Applications

The peripheral administration of α-helical CRF (9-41) in rodents is primarily utilized to:

-

Investigate the role of peripheral CRF receptors in stress-induced physiological changes: By blocking peripheral CRF receptors, researchers can elucidate the contribution of systemic CRF signaling to stress-related alterations in gastrointestinal motility, colonic secretion, and visceral sensitivity.[4][5]

-

Elucidate the mechanisms of visceral hypersensitivity: α-Helical CRF (9-41) is used to determine the involvement of peripheral CRF pathways in the development and maintenance of visceral pain, a key feature of functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS).[6][7]

-

Characterize the peripheral effects of CRF on gut function: This antagonist helps to dissect the distinct roles of central versus peripheral CRF systems in regulating gastric emptying, intestinal transit, and colonic motor function.[8]

-

Screen potential therapeutic agents: As a well-characterized antagonist, α-helical CRF (9-41) serves as a benchmark for the development of novel peripherally-restricted CRF receptor antagonists for the treatment of stress-related gastrointestinal and inflammatory disorders.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involving peripheral CRF and a typical experimental workflow for investigating the effects of α-helical CRF (9-41) in a rodent model of stress-induced visceral hypersensitivity.

Caption: Peripheral CRF Signaling in the Gut.

Caption: Workflow for a Visceral Hypersensitivity Study.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing peripheral administration of α-helical CRF (9-41) in rodents.

Table 1: Effects of Peripheral α-Helical CRF (9-41) on Gastrointestinal Motility

| Parameter | Rodent Model | α-Helical CRF (9-41) Dose & Route | Effect | Reference |

| Stress-induced delayed gastric emptying | Rat | 50 µg/kg i.v. | Prevents delay | [2] |

| Stress-induced stimulation of colonic transit | Rat | 50 µg/kg i.v. | Prevents stimulation | [2] |

| CRF-induced clustered spike-burst activity in proximal colon | Rat | 100 µg/kg i.p. | Blocks activity | [9] |